(S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic Acid
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Overview
Description
(S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic Acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and a naphthyridine core. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Naphthyridine Core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Cyano and Methoxyphenyl Groups: These functional groups can be introduced via nucleophilic substitution or other suitable reactions.
Stereoselective Synthesis: Ensuring the (S) configuration requires the use of chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification Techniques: Employing methods such as crystallization, chromatography, and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the cyano group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic Acid can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its interactions with biological molecules could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic Acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-Cyano-2-methoxyphenyl)-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic Acid: Lacks the ethoxy group.
5-Ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic Acid: Lacks the cyano and methoxyphenyl groups.
Uniqueness
(S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic Acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H21N3O4 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
(4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C21H21N3O4/c1-5-28-20-18-17(14-7-6-13(9-22)8-15(14)27-4)16(21(25)26)12(3)24-19(18)11(2)10-23-20/h6-8,10,17,24H,5H2,1-4H3,(H,25,26)/t17-/m1/s1 |
InChI Key |
CTEQWCKBTWAWIH-QGZVFWFLSA-N |
Isomeric SMILES |
CCOC1=NC=C(C2=C1[C@@H](C(=C(N2)C)C(=O)O)C3=C(C=C(C=C3)C#N)OC)C |
Canonical SMILES |
CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)O)C3=C(C=C(C=C3)C#N)OC)C |
Origin of Product |
United States |
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